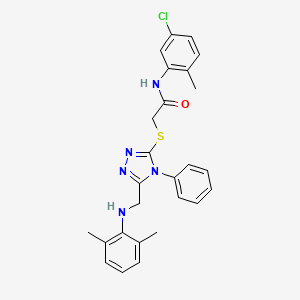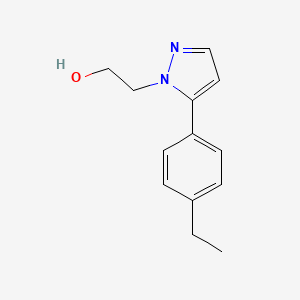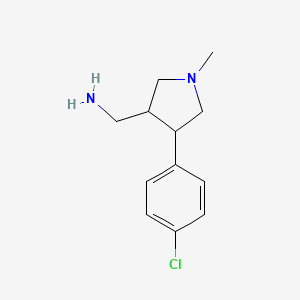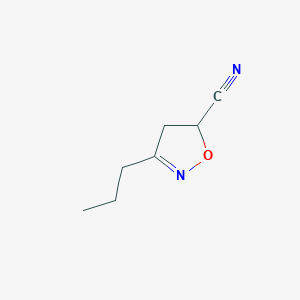![molecular formula C9H9BrN2S B11780274 3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)
3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-isopropilisotiazolo[5,4-b]piridina es un compuesto heterocíclico que pertenece a la clase de las isotiazolopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de 3-Bromo-4-isopropilisotiazolo[5,4-b]piridina consiste en un anillo de piridina fusionado con un anillo de isotiazol, con un átomo de bromo en la posición 3 y un grupo isopropilo en la posición 4.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-Bromo-4-isopropilisotiazolo[5,4-b]piridina típicamente implica la anulación de un anillo de tiazol a un derivado de piridina. Un método común involucra la reacción de un derivado de piridina con un precursor de tiazol bajo condiciones específicas. Por ejemplo, la reacción se puede llevar a cabo utilizando haluros de hidrazonilo como precursores en presencia de una base como la trietilamina . Las condiciones de reacción a menudo incluyen reflujo en etanol para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para 3-Bromo-4-isopropilisotiazolo[5,4-b]piridina pueden implicar rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, optimizar las condiciones de reacción como la temperatura, el solvente y la concentración del catalizador es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Bromo-4-isopropilisotiazolo[5,4-b]piridina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en la posición 3 se puede sustituir con otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de azufre y nitrógeno en el anillo de isotiazol.
Reacciones de ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas y tioles para reacciones de sustitución, agentes oxidantes como el peróxido de hidrógeno para reacciones de oxidación y agentes reductores como el borohidruro de sodio para reacciones de reducción. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, incluidas temperaturas y solventes específicos para garantizar la formación del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados amino, mientras que las reacciones de oxidación pueden producir sulfoxidos o sulfonas.
Aplicaciones Científicas De Investigación
3-Bromo-4-isopropilisotiazolo[5,4-b]piridina tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto ha mostrado potencial como un farmacóforo en el desarrollo de medicamentos dirigidos a diversas enfermedades, incluido el cáncer y los trastornos inflamatorios.
Estudios biológicos: Se utiliza en estudios biológicos para investigar sus efectos en las vías celulares y los objetivos moleculares.
Biología química: El compuesto sirve como una herramienta en la biología química para estudiar las interacciones proteína-ligando y la inhibición enzimática.
Aplicaciones industriales: Se utiliza en la síntesis de agroquímicos y otros compuestos de interés industrial.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-4-isopropilisotiazolo[5,4-b]piridina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, se ha informado que actúa como un inhibidor de ciertas quinasas, afectando las vías de señalización aguas abajo involucradas en la proliferación y supervivencia celular . Los objetivos moleculares y las vías exactas pueden variar según el contexto biológico específico.
Comparación Con Compuestos Similares
3-Bromo-4-isopropilisotiazolo[5,4-b]piridina se puede comparar con otros compuestos similares, tales como:
Tiazolo[4,5-b]piridinas: Estos compuestos comparten una estructura central similar pero pueden tener diferentes sustituyentes, lo que lleva a variaciones en su actividad biológica y aplicaciones.
Pirazolo[3,4-b]piridinas: Estos compuestos tienen un anillo de pirazol fusionado con un anillo de piridina y exhiben diferentes propiedades farmacológicas.
Imidazo[4,5-b]piridinas: Estos compuestos contienen un anillo de imidazol fusionado con un anillo de piridina y son conocidos por sus diversas actividades biológicas.
La singularidad de 3-Bromo-4-isopropilisotiazolo[5,4-b]piridina radica en su patrón de sustitución específico, que puede influir en su reactividad e interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C9H9BrN2S |
|---|---|
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
3-bromo-4-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H9BrN2S/c1-5(2)6-3-4-11-9-7(6)8(10)12-13-9/h3-5H,1-2H3 |
Clave InChI |
PFZWCZCEHNHFLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=NC=C1)SN=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole](/img/structure/B11780199.png)






![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780250.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)
![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

